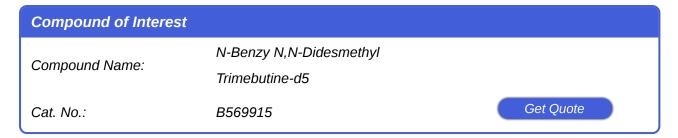


An In-Depth Technical Guide to N-Benzyl N,N-Didesmethyl Trimebutine-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a trimebutine metabolite. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotopelabeled compounds as internal standards in pharmacokinetic and metabolic studies.

Chemical Identity and Properties

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an isotope-labeled form of N-Benzyl N,N-Didesmethyl Trimebutine, which serves as an intermediate in the synthesis of trimebutine metabolites.[1] Its primary application is as an internal standard for the quantification of trimebutine and its metabolites in various biological matrices using mass spectrometry-based assays.[2] The incorporation of five deuterium atoms provides a distinct mass shift, facilitating accurate measurement without interfering with the chromatographic behavior of the analyte.

Below is a summary of its key chemical and physical properties:



Property	Value
Chemical Name	3,4,5-Trimethoxybenzoic Acid 2-Phenyl-2- [(phenylmethyl)amino]butyl Ester-d5
Synonyms	N-Benzy N,N-Didesmethyl Trimebutine-d5
CAS Number	1246820-31-4
Molecular Formula	C27H26D5NO5
Molecular Weight	454.57 g/mol
Appearance	Colourless Oil[1]
Storage Conditions	2-8°C Refrigerator[1]
Shipping Conditions	Ambient[1]

Chemical Structure

The chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is depicted below. The five deuterium atoms are typically located on the phenyl group of the 2-phenylbutyl moiety.

Caption: Chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Synthesis Pathway

While a specific, detailed synthesis protocol for N-Benzyl N,N-Didesmethyl Trimebutine-d5 is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of trimebutine and its metabolites.[3][4] The process would likely involve the use of a deuterated starting material, such as deuterated phenyl Grignard reagent, to introduce the deuterium atoms onto the phenyl ring of the 2-phenylbutyl moiety.

A generalized workflow for the synthesis is outlined below:





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Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocols: Analytical Methods

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is primarily used as an internal standard in analytical methods for the quantification of trimebutine and its metabolites in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting trimebutine and its metabolites from plasma involves liquidliquid extraction.

Protocol:

- To 1 mL of plasma sample, add a known concentration of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as the internal standard.
- Add a suitable organic solvent (e.g., a mixture of n-hexane and isopropanol).
- Vortex the mixture for 1-2 minutes to ensure thorough mixing.
- Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.



• Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase	A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate	0.4 mL/min
Injection Volume	10 μL
Column Temperature	40°C

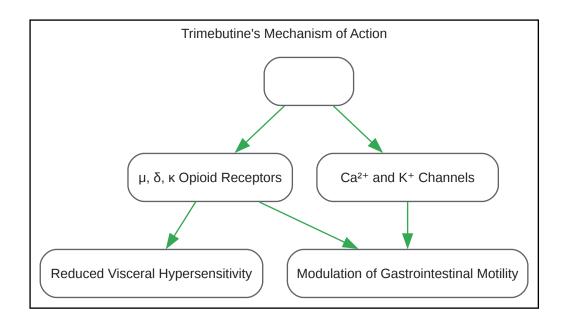
Mass Spectrometric Conditions (Example):



Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be optimized for specific instrumentAnalyte (Trimebutine): e.g., m/z 388.2 -> 165.1Internal Standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5): e.g., m/z 459.3 -> [product ion]
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C

Signaling Pathways of Trimebutine

Understanding the mechanism of action of trimebutine provides context for its metabolic studies. Trimebutine's effects on gastrointestinal motility are mediated through its interaction with various receptors and ion channels.



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Caption: Simplified signaling pathway for Trimebutine's action.

Conclusion

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for the accurate and precise quantification of trimebutine and its metabolites in biological systems. This technical guide provides a foundational understanding of its chemical properties, a conceptual synthesis pathway, and detailed analytical methodologies, which can be adapted and optimized for specific research needs. The contextual information on trimebutine's mechanism of action further aids in the comprehensive understanding of its physiological effects and metabolic fate.

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